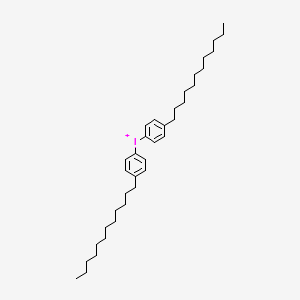

Iodonium, bis(4-dodecylphenyl)-

Description

Contextualization within Diaryliodonium Salt Photoinitiator Chemistry

Diaryliodonium salts are a well-established class of photoinitiators used to trigger cationic polymerization upon exposure to ultraviolet (UV) light. acs.orgresearchgate.net These salts, with their general structure Ar₂I⁺X⁻, consist of a diaryliodonium cation and a non-nucleophilic anion (X⁻), such as hexafluoroantimonate (SbF₆⁻) or hexafluorophosphate (B91526) (PF₆⁻). acs.orgresearchgate.net The cation is the light-absorbing component, while the nature of the anion dictates the strength of the Brønsted acid that is ultimately generated and initiates the polymerization. researchgate.net

Upon irradiation with UV light, diaryliodonium salts undergo irreversible photolysis, cleaving the carbon-iodine bond to produce a variety of reactive species, including aryl radicals and aryliodinium cation-radicals. researchgate.net These primary products then react with proton sources in the monomer or solvent to generate a superacid, which is the true initiator of cationic polymerization. acs.org The efficiency of this process is a key factor in the widespread industrial use of diaryliodonium salts as photoinitiators. researchgate.netnih.gov

Role in Cationic Photopolymerization Processes

Cationic photopolymerization is a vital technology for producing a wide range of materials, including coatings, inks, adhesives, and 3D-printed objects. researchgate.netiodobenzene.ltd This process involves the chain polymerization of monomers initiated by a photochemically generated acid. rsc.org Diaryliodonium salts, such as Iodonium (B1229267), bis(4-dodecylphenyl)-, are highly effective photoinitiators for this process. acs.orgrsc.org

When exposed to UV radiation, these salts decompose to form a strong Brønsted acid. acs.org This acid then protonates a monomer molecule, creating a carbocationic active center. This active center subsequently attacks another monomer molecule, propagating the polymer chain. A key advantage of cationic photopolymerization is that the active centers are long-lived, allowing for "dark curing," where the polymerization continues even after the light source is removed. deuteron.com This characteristic is particularly beneficial for curing thick or highly pigmented systems. deuteron.comradtech2022.com

The choice of the anion in the diaryliodonium salt is crucial as it determines the strength of the generated acid and, consequently, the rate and efficiency of the polymerization. radtech2022.com Anions like hexafluoroantimonate (SbF₆⁻) are commonly used because they are non-nucleophilic and form very strong acids. acs.orgresearchgate.net

Structural Specificity and Research Significance of Bis(4-dodecylphenyl)iodonium Derivatives

The structural feature that distinguishes Iodonium, bis(4-dodecylphenyl)- from other diaryliodonium salts is the presence of two dodecyl (C₁₂H₂₅) chains attached to the phenyl rings. These long alkyl chains significantly increase the solubility of the salt in nonpolar monomers and organic solvents. iodobenzene.ltdresearchgate.net This enhanced solubility is a major advantage in many formulations, as it prevents the photoinitiator from precipitating out of the monomer mixture, ensuring a homogeneous and efficient curing process.

The increased lipophilicity of bis(4-dodecylphenyl)iodonium salts also leads to lower migration of the initiator and its photoproducts from the cured polymer. This is a critical consideration in applications such as food packaging and biomedical devices where leachable compounds are a concern.

Research into bis(4-dodecylphenyl)iodonium derivatives is driven by the need for photoinitiators with improved performance characteristics. Studies have focused on synthesizing and characterizing these salts with various anions to optimize their reactivity and tailor them for specific applications. rsc.org The unique combination of high photo-efficiency and enhanced solubility makes Iodonium, bis(4-dodecylphenyl)- and its derivatives highly valuable tools in the ongoing development of advanced photopolymer materials.

Interactive Data Tables

Table 1: Properties of Iodonium, bis(4-dodecylphenyl)- hexafluoroantimonate

| Property | Value |

| Chemical Formula | C₃₆H₅₈F₆ISb |

| Molecular Weight | 861.64 g/mol |

| Appearance | Typically a white to off-white powder or solid |

| Solubility | Soluble in many common organic solvents |

| UV Absorption Maximum | Approximately 240 nm deuteron.com |

Table 2: Common Anions Used with Diaryliodonium Salts

| Anion | Formula |

| Hexafluoroantimonate | SbF₆⁻ |

| Hexafluorophosphate | PF₆⁻ |

| Tetrakis(pentafluorophenyl)borate | B(C₆F₅)₄⁻ |

| Triflate (Trifluoromethanesulfonate) | CF₃SO₃⁻ |

Structure

2D Structure

Properties

CAS No. |

71786-69-1 |

|---|---|

Molecular Formula |

C36H58I+ |

Molecular Weight |

617.7 g/mol |

IUPAC Name |

bis(4-dodecylphenyl)iodanium |

InChI |

InChI=1S/C36H58I/c1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)37-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24H2,1-2H3/q+1 |

InChI Key |

YSXJIDHYEFYSON-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)CCCCCCCCCCCC |

Origin of Product |

United States |

Photochemical Reaction Mechanisms and Active Species Generation

Fundamental Photolysis Pathways of Diaryliodonium Salts: Homolytic and Heterolytic Cleavage

The photolysis of diaryliodonium salts proceeds through two primary, competing pathways upon direct irradiation: homolytic and heterolytic cleavage of the carbon-iodine bond. acs.orgibm.comlibretexts.orgyoutube.com

Homolytic Cleavage: In this pathway, the diaryliodonium salt in its excited state cleaves the C-I bond, resulting in the formation of an aryl radical and an aryliodonium radical cation. acs.orgibm.com This process involves the even distribution of the bonding electrons between the two fragments. libretexts.orgyoutube.com The resulting aryl radical is a highly reactive species that can initiate free-radical polymerization.

Heterolytic Cleavage: Alternatively, the excited diaryliodonium salt can undergo heterolytic cleavage, where one fragment retains both bonding electrons. libretexts.orgyoutube.com This leads to the formation of an aryl cation and an iodoarene molecule. acs.orgibm.com The aryl cation can then react with various nucleophiles present in the system.

The balance between these two pathways is influenced by factors such as the solvent, the substitution pattern on the aryl rings, and the presence of sensitizers. acs.org Direct photolysis tends to favor the heterolytic cleavage pathway, while triplet sensitization often promotes homolytic cleavage. acs.orgibm.com

Formation of Initiating Species: Brønsted Acids and Radical-Cations

The primary products of photolysis, whether from homolytic or heterolytic cleavage, are not always the direct initiators of cationic polymerization. They often undergo subsequent reactions to generate the ultimate initiating species, which are typically strong Brønsted acids or radical-cations. uvabsorber.comresearchgate.net

Upon formation, the highly reactive aryl cation (from heterolytic cleavage) or the aryliodonium radical cation (from homolytic cleavage) can react with proton donors in the reaction medium, such as solvent molecules or monomer units. uvabsorber.comresearchgate.net This reaction, often an abstraction of a hydrogen atom, leads to the generation of a superacid, a very strong Brønsted acid. uvabsorber.com This superacid is the key species that initiates cationic polymerization by protonating the monomer.

In some systems, particularly in the presence of suitable monomers, the initially formed radical-cations can directly initiate polymerization. acs.orgnih.govacs.org These radical-cations can add to the monomer, creating a new radical-cation that propagates the polymerization chain.

Electron Transfer Mechanisms in Photosensitized Iodonium (B1229267) Systems

To overcome the limitation of diaryliodonium salts absorbing mainly in the deep UV region, photosensitization is a widely employed strategy to extend their spectral sensitivity to longer wavelengths, including the near-UV and visible light regions. google.comacs.orgnih.govacs.org This process relies on electron transfer from an excited photosensitizer to the iodonium salt. acs.orgresearchgate.net

The mechanism involves the following steps:

The photosensitizer (PS) absorbs light and is promoted to an excited state (PS*).

The excited photosensitizer donates an electron to the diaryliodonium salt (Ar₂I⁺), which acts as an electron acceptor. acs.orgresearchgate.net

This electron transfer results in the formation of the photosensitizer radical cation (PS⁺•) and the decomposition of the iodonium salt into an aryl radical and an iodoarene. researchgate.net

The feasibility of this electron transfer is governed by the thermodynamics of the process, which can be estimated using the Rehm-Weller equation. acs.org A negative free energy change (ΔG) indicates a thermodynamically favorable process. acs.org

Role of Photosensitizers in Extending Spectral Sensitivity and Enhancing Photoinitiation Efficiency

Photosensitizers play a crucial role in the practical application of diaryliodonium salts like Iodonium, bis(4-dodecylphenyl)-. Their primary function is to absorb light at wavelengths where the iodonium salt itself has little to no absorption. google.comtandfonline.comtandfonline.com This extends the useful spectral range for initiating polymerization, allowing the use of more common and safer light sources like LEDs. mdpi.comacs.orgacs.org

A wide variety of compounds can act as photosensitizers for diaryliodonium salts, including aromatic hydrocarbons (e.g., anthracene (B1667546), perylene), ketones, and various dyes. acs.orgacs.orgacs.org The efficiency of a photosensitizer depends on several factors:

Absorption Spectrum: The photosensitizer must absorb light efficiently at the desired wavelength. nih.gov

Excited State Energy: The energy of the excited state of the photosensitizer must be sufficient to facilitate electron transfer to the iodonium salt. acs.org

Oxidation Potential: A low oxidation potential for the photosensitizer favors the electron transfer process. tandfonline.comtandfonline.com

Solubility and Compatibility: The photosensitizer must be soluble and compatible with the other components of the polymerization system. tandfonline.comtandfonline.com

Mechanistic Aspects of Cationic Chain Growth and "Living Polymerization" Characteristics

Once the initiating Brønsted acid is generated, it protonates a monomer molecule, creating a carbocationic active center. This active center then propagates by sequentially adding more monomer units, leading to the growth of the polymer chain. The counter-ion, derived from the iodonium salt (e.g., hexafluorophosphate), plays a crucial role in stabilizing the propagating carbocation and influencing the polymerization kinetics. A weakly nucleophilic counter-ion is desirable to prevent premature termination of the growing chain. acs.org

Under certain conditions, cationic polymerization initiated by diaryliodonium salts can exhibit characteristics of a "living" polymerization. researchgate.net In a living polymerization, the termination and chain transfer reactions are suppressed, allowing the polymer chains to grow as long as the monomer is available. For diaryliodonium salt systems, this can be achieved through the reversible cleavage of the carbon-iodine bond at the propagating chain end. researchgate.net This reversible termination allows for controlled chain growth and the synthesis of polymers with well-defined architectures and narrow molecular weight distributions.

Mechanistic Investigations and Kinetic Studies of Photopolymerization Initiated by Iodonium, Bis 4 Dodecylphenyl

Kinetic Analysis of Photopolymerization (e.g., Polymerization Rate, Monomer Conversion)

The photopolymerization initiated by diaryliodonium salts, such as Iodonium (B1229267), bis(4-dodecylphenyl)-, is characterized by cationic polymerization. Upon UV irradiation, these salts undergo photolysis to generate a Brønsted acid, which then initiates the polymerization of cationically polymerizable monomers like epoxides and vinyl ethers. acs.orgacs.org The rate of polymerization and the final monomer conversion are influenced by several factors, including the structure of the monomer, the type of anion in the iodonium salt, and the reaction temperature. acs.orgnih.gov

Studies on various diaryliodonium salts have shown that the nature of the anion significantly impacts both the rate and the extent of polymerization. acs.org Anions with low nucleophilicity, such as hexafluoroantimonate (SbF₆⁻), which is often paired with Iodonium, bis(4-dodecylphenyl)-, lead to higher polymerization rates and conversions because they are less likely to terminate the growing polymer chains. nih.govnih.gov For instance, in the polymerization of silicon-containing cycloaliphatic epoxides, diaryliodonium salts with the SbF₆⁻ anion demonstrated higher polymerization rates and exothermicity compared to those with the PF₆⁻ anion. nih.gov

Table 1: Illustrative Polymerization Kinetics for Different Photoinitiator Systems

| Photoinitiator System | Monomer | Polymerization Rate (s⁻¹) | Final Monomer Conversion (%) |

| Diphenyliodonium (B167342) Salt A | TMPTA | 1.35 | 48 |

| Diphenyliodonium Salt B | TMPTA | 1.68 | 51 |

| Diphenyliodonium Salt C (with nitro group) | TMPTA | 10.41 | >53 |

Note: This table presents illustrative data based on studies of various diphenyliodonium salts to demonstrate comparative kinetics. The data is not specific to Iodonium, bis(4-dodecylphenyl)-.

Impact of Photoinitiator Concentration on Curing Kinetics and Performance

The concentration of the photoinitiator is a critical parameter in photopolymerization. Generally, increasing the concentration of the diaryliodonium salt leads to a higher rate of polymerization up to a certain point. This is because a higher concentration of the initiator generates more initiating acid species upon UV exposure. However, beyond an optimal concentration, the polymerization rate may plateau or even decrease. This can be due to factors such as increased light absorption at the surface (inner filter effect), which limits the penetration of UV light into the bulk of the material, or an increased rate of termination reactions. The relationship between the concentration of a diaryliodonium salt and the monomer conversion has been shown to be linear in some systems, indicating no polymerization occurs in the absence of the initiator. vot.pl

Influence of UV Irradiation Parameters (e.g., Curing Time, Light Intensity) on Polymerization Efficiency

The efficiency of photopolymerization is highly dependent on the parameters of UV irradiation, namely the curing time and light intensity. A longer exposure time generally leads to a higher degree of monomer conversion. nih.gov Similarly, increasing the light intensity typically accelerates the polymerization rate, as more photons are available to photolyze the initiator molecules, thus generating a higher concentration of initiating species. acs.org

However, the relationship is not always linear. At very high light intensities, the rate of initiation can become so high that it leads to premature chain termination or the formation of a highly crosslinked network at the surface that hinders further curing in the bulk. Studies on dental composites have shown a dramatic effect of depth on the cure of the resin, with poor polymerization at depths greater than 2 mm, which is highly susceptible to changes in light intensity and exposure duration. semanticscholar.org For effective curing, the emission spectrum of the UV source must overlap with the absorption spectrum of the photoinitiator. radtech2022.com

Effects of Co-initiators and Reactive Diluents on Polymerization Characteristics

The performance of diaryliodonium salt photoinitiators can be significantly enhanced through the use of co-initiators, also known as photosensitizers. nih.govnih.gov Since many commercial iodonium salts have low absorption in the near-UV and visible light range, photosensitizers like camphorquinone (B77051), anthracene (B1667546) derivatives, and thioxanthone derivatives are often added. nih.govnih.govdeuteron.com These molecules absorb light at longer wavelengths and then transfer energy to the iodonium salt, inducing its decomposition and the generation of the initiating acid. nih.gov For example, N-vinylcarbazole has been shown to be an effective photosensitizer for the cationic ring-opening polymerization of epoxides initiated by diaryliodonium salts. nih.gov

Studies on Oxygen Insensitivity in Cationic Photopolymerization Systems

A significant advantage of cationic photopolymerization initiated by diaryliodonium salts is its insensitivity to oxygen. radtech2022.comresearchgate.net In contrast to free-radical polymerization, where oxygen can scavenge the initiating and propagating radicals, thereby inhibiting the reaction, cationic polymerization is not affected by the presence of oxygen. This eliminates the need for inert atmosphere conditions (e.g., nitrogen blanketing) during curing, which simplifies the industrial application of these systems and makes them more cost-effective. radtech2022.com This property is particularly beneficial for applications involving thin films and coatings where the surface-to-volume ratio is high.

Investigations into Post-Curing Phenomena, including "Dark Curing"

Cationic polymerization initiated by diaryliodonium salts is well-known to exhibit a "dark curing" or post-curing effect. researchgate.net This phenomenon refers to the continuation of the polymerization reaction even after the UV irradiation source has been turned off. The reason for this is the long lifetime of the cationic active centers (the propagating polymer chains). radtech2022.com Once generated by the initial UV exposure, these active centers remain stable and continue to react with available monomers in the absence of light, leading to a further increase in monomer conversion and crosslink density over time. researchgate.net

Dark cure studies on the cationic photopolymerization of epoxides have been conducted to characterize the lifetime of the active centers and the kinetic rate constants for propagation and termination. researchgate.net For photopolymerizations of phenyl glycidyl (B131873) ether initiated with iodonium photoinitiators, the kinetic rate constants for termination/trapping and propagation were found to remain essentially constant for conversions up to 50%. researchgate.net This dark curing capability is advantageous for curing thick or highly filled systems where light penetration is limited. radtech2022.com

Advanced Applications in Photopolymerizable Material Systems

Polymerizable Resin Systems

Epoxy Novolac Resin Systems

Iodonium (B1229267), bis(4-dodecylphenyl)- hexaflurorantimonate is a proficient photoinitiator for the UV-induced curing of branched epoxy novolac resins (ENR). expresspolymlett.com This capability allows for the creation of robust, cross-linked ENR coatings suitable for demanding protective applications in sectors like maritime and power generation, where conventional thermal curing methods are impractical. expresspolymlett.com The curing mechanism is a cationic photopolymerization process, triggered by the strong acid produced from the iodonium salt under UV irradiation. expresspolymlett.comresearchgate.net

Scientific studies have identified that both the concentration of the photoinitiator and the duration of UV exposure are pivotal factors in optimizing the final properties of the polymer network. expresspolymlett.com For instance, research involving a 150 µm thick coating demonstrated that an optimal photoinitiator concentration of 1.5% combined with a 5-minute curing time using a 1 kW Hg-lamp produced the most effective cross-linking. expresspolymlett.com The resulting polymer's hardness is directly correlated with its cross-linking density. expresspolymlett.com It is also noted that excessive UV exposure, specifically longer than 6 minutes, can initiate photodegradation of the polymer, which is observable through the formation of oxygen-containing groups on the material's surface. expresspolymlett.com

| Parameter | Optimal Value | Observation |

|---|---|---|

| Photoinitiator Concentration | 1.5% | Yielded optimal cross-linking characteristics. expresspolymlett.com |

| UV Curing Time | 5 minutes | Proved sufficient for complete photopolymerization. expresspolymlett.com |

| Maximum UV Curing Time | < 6 minutes | Exposure beyond this duration led to photodegradation. expresspolymlett.com |

| Coating Thickness | 150 µm | This thickness was successfully cured. expresspolymlett.com |

Epoxy Functional Silicone Systems

In the formulation of advanced specialty coatings, Iodonium, bis(4-dodecylphenyl)- hexafluoroantimonate is a favored photo-catalyst for UV-curable systems based on epoxy-functional silicones. google.com A significant advantage of these systems is that their cationic curing process is unaffected by oxygen, which permits high-speed coating and curing. This makes them ideal for manufacturing conformal coatings, optical fiber coatings, and materials for electrical encapsulation. google.com The inclusion of the iodonium salt photoinitiator promotes the swift polymerization of the epoxy-functional silicones, thereby merging the benefits of rapid UV curing with the inherent advantageous properties of silicones, such as high thermal stability and moisture resistance. google.com

The presence of the long dodecylphenyl groups on the iodonium cation improves its miscibility with silicone polymers, a vital attribute for creating uniform and effective release coatings. google.com To achieve complete and proper polymerization, formulations typically incorporate the photoinitiator at concentrations ranging from 0.5% to 3.0% by weight. google.com The cured films produced from these systems show enhanced mechanical properties, with documented tensile strengths reaching at least 40 psi and elongations of approximately 60%. google.com

Bio-based Epoxy Resins

The application of Iodonium, bis(4-dodecylphenyl)- and related diaryliodonium salts is crucial for the polymerization of modern bio-based epoxy resins. These photoinitiators facilitate the curing of resins derived from renewable feedstocks, such as those developed from vanillin (B372448) (e.g., DGEVA - diglycidyl ether of vanillic alcohol) and isosorbide (B1672297) (e.g., DGEI - diglycidyl ether of isosorbide). specificpolymers.com Cationic photopolymerization, driven by these salts, enables the creation of thermoset plastics from these bio-monomers, positioning them as viable, sustainable substitutes for traditional petroleum-derived epoxies like those based on Bisphenol A (BPA). specificpolymers.com The efficiency with which the iodonium salt generates the necessary acid to initiate the epoxy ring-opening reaction is fundamental to achieving high crosslinking densities and favorable thermal characteristics, including glass transition temperatures that can range from 50°C to over 200°C, depending on the specific resin and formulation. specificpolymers.com

Vinyl Ether Monomer Polymerization

Salts of Iodonium, bis(4-dodecylphenyl)- act as potent photoinitiators for the cationic polymerization of vinyl ether monomers. researchgate.net This monomer class, which includes compounds like triethylene glycol divinyl ether (TEGDVE) and 1,4-cyclohexanedimethanol (B133615) divinyl ether, is utilized in diverse applications such as coatings, adhesives, and 3D printing. researchgate.netbasf.com The cationic polymerization of vinyl ethers is characterized by its rapid reaction kinetics and immunity to oxygen inhibition. Upon photolysis, the iodonium salt generates the strong acid necessary to initiate the polymerization of the vinyl ether double bonds, leading to the swift formation of a highly cross-linked polymer network. The high efficiency of symmetric iodonium salts has been particularly noted in initiating the polymerization of vinyl ethers for advanced manufacturing applications, such as 3D VAT printing using LCD technology. researchgate.net

(Meth)acrylate Photopolymerization in Sensitized Systems

While primarily recognized as cationic initiators, diaryliodonium salts such as Iodonium, bis(4-dodecylphenyl)- are also pivotal in sensitized systems designed for the free-radical polymerization of (meth)acrylates. rsc.org In such systems, the iodonium salt does not directly absorb the initiating light, particularly from visible light sources. Instead, a photosensitizer absorbs the light energy and subsequently interacts with the iodonium salt through an electron transfer mechanism. rsc.orgitu.edu.tr This interaction produces reactive free radicals that are capable of initiating the polymerization of acrylate (B77674) monomers like 1,6-hexanediol (B165255) diacrylate (HDDA) and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol triacrylate (TMPTA). rsc.org

This mechanism is known as photooxidative sensitization, where the iodonium salt oxidizes the excited sensitizer (B1316253). rsc.org The success of this initiation pathway is governed by the thermodynamic feasibility of the electron transfer, a factor that can be estimated using the Rehm-Weller equation. rsc.org This methodology enables the use of near-UV and visible light sources, thereby broadening the scope of acrylate photopolymerization. nih.govresearchgate.net Research confirms that combining a suitable sensitizer with an iodonium salt can effectively trigger acrylate polymerization, reaching monomer conversion rates between 20% and 50%. rsc.org

Material Formulations and Curing Applications

The superior solubility and high photo-activity of Iodonium, bis(4-dodecylphenyl)- salts establish them as a highly adaptable component in a multitude of material formulations for UV curing applications. hampfordresearch.com

A significant area of application is in the formulation of protective coatings. For example, mixtures containing epoxy novolac resin and bis(4-dodecylphenyl)iodonium hexaflurorantimonate are used to produce hard, wear-resistant coatings up to 150 µm thick. expresspolymlett.comiodobenzene.ltd These coatings are well-suited for industrial applications where the use of conventional two-part or heat-cured systems is not viable. expresspolymlett.com

In the rapidly advancing field of 3D printing, especially in Vat Photopolymerization (VAT) techniques like stereolithography (SLA) and LCD-based printing, diaryliodonium salts are indispensable. researchgate.net They are employed to initiate the cationic polymerization of resins formulated with epoxides or vinyl ethers. The high quantum efficiency of the photoinitiation process enables the rapid, layer-by-layer curing required to construct intricate 3D objects. researchgate.net The use of Iodonium, bis(4-dodecylphenyl)- is especially advantageous in this context due to its excellent solubility in the complex monomer blends characteristic of these technologies.

The compound is also a fundamental ingredient in the formulation of UV-curable inks and adhesives. basf.comiodobenzene.ltd Its capacity to induce near-instantaneous curing upon UV exposure is essential for high-speed printing and industrial bonding processes. In adhesive formulations, the cationic polymerization mechanism fosters strong and durable adhesion to a wide range of substrates. For applications utilizing LED curing sources, the iodonium salt is frequently combined with a sensitizer, such as ITX (isopropylthioxanthone) or DEA (9,10-diethoxyanthracene), to guarantee an efficient cure, especially at the material's surface. hampfordresearch.com

| Application | Resin System | Key Benefit |

|---|---|---|

| Protective Coatings | Epoxy Novolac expresspolymlett.com | Creates hard, wear-resistant films; suitable for industrial use where thermal curing is unacceptable. expresspolymlett.comiodobenzene.ltd |

| 3D Printing (VAT) | Epoxides, Vinyl Ethers researchgate.net | High photo-efficiency enables rapid, precise, layer-by-layer curing. researchgate.net |

| Optical Fiber Coatings | Epoxy Functional Silicones google.com | Offers a fast, non-oxygen inhibited cure with excellent moisture resistance and thermal stability. google.com |

| UV-Curable Inks & Adhesives | Acrylates, Epoxides basf.comrsc.orgiodobenzene.ltd | Features rapid cure speeds for high-throughput processes and promotes strong adhesion. iodobenzene.ltd |

| Electrical Encapsulation | Epoxy Functional Silicones google.com | Provides a protective, moisture-resistant seal for sensitive electronic components. google.com |

UV-Curable Coatings

Iodonium, bis(4-dodecylphenyl)- salts, particularly the hexafluoroantimonate and hexafluorophosphate (B91526) variants, are integral components in UV-curable coating formulations. deuteron.comarkema.com These coatings are valued for being solvent-free, environmentally friendly, and offering rapid curing upon UV exposure. deuteron.com The compound's high reactivity and good solubility in cationic systems make it suitable for a range of applications, including industrial coatings and UV/EB release coatings. deuteron.comarkema.com

A key advantage of using this initiator is its ability to facilitate "dark curing." The acid generated during photolysis is long-lived, allowing the polymerization to continue even after the UV light source is removed. deuteron.com This feature is particularly beneficial for curing pigmented or opaque systems and complex geometries where light penetration is limited. deuteron.com For example, bis(4-dodecylphenyl)iodonium hexafluoroantimonate is noted for providing good depth hardening, making it especially suitable for colored coatings. deuteron.com It has also been successfully used in UV-curable epoxysilicone release coating compositions, where its solubility in the epoxy functional silicone fluid is a key factor for performance. epo.org

Printing Inks (e.g., Inkjet Printing Systems)

In the printing industry, particularly for UV-curable inks, Iodonium, bis(4-dodecylphenyl)- hexafluoroantimonate is used as a photoinitiator to achieve rapid curing after printing. iodobenzene.ltd This quick polymerization process significantly improves printing efficiency. iodobenzene.ltd The resulting printed materials exhibit bright colors and strong adhesion, making them suitable for applications like packaging and printing. iodobenzene.ltd The use of such photoinitiators is a cornerstone of UV printing with solvent-free inks, which allows for printing on various substrates including paper, plastic, and metal. sci-hub.se Cationic UV curing is advantageous as it is insensitive to oxygen, which can inhibit free-radical polymerization, thus eliminating the need for inerting the system. deuteron.com

Adhesives

Diaryliodonium salts, including bis(4-dodecylphenyl)iodonium variants, are utilized as initiators in UV-curable adhesive formulations. google.comsunwisechem.com The cationic polymerization mechanism initiated by these compounds is effective for a variety of monomers used in adhesives. The ability to cure quickly upon UV exposure provides a strong bond for various substrates. The "dark cure" phenomenon is also advantageous in adhesive applications, ensuring complete polymerization even in bonded areas that are not directly exposed to UV light. deuteron.com

Photoinitiator Components in Resin-Based Dental Materials

Diaryliodonium salts are playing an increasingly important role in initiating photopolymerization processes for dental applications. nih.gov While direct references to bis(4-dodecylphenyl)iodonium in specific commercial dental products are limited in the provided research, the principles of its function are highly relevant. Iodonium salts are often used as part of a multi-component photoinitiating system in resin-based dental composites to improve effectiveness. nih.gov For instance, the addition of an iodonium salt can enhance the efficiency of initiating systems based on compounds like camphorquinone (B77051) (CQ) or bis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), which are commonly used in dental resins. sci-hub.senih.gov The primary monomers in these resins are often methacrylates like BisGMA (Bisphenol A glycidyl (B131873) methacrylate). nih.gov The development of new iodonium salts with improved light absorption characteristics is an active area of research to create more efficient dental materials. sci-hub.seresearchgate.net

Applications in Additive Fabrication (3D Printing)

The high reactivity and efficiency of iodonium salts make them suitable for the rapid, spatially resolved polymerization required in additive fabrication, or 3D printing. rsc.orgresearchgate.net Research has demonstrated the use of novel iodonium salts based on chromophores like BODIPY for initiating the cationic photopolymerization of epoxide, vinyl ether, and oxetane (B1205548) monomers used in 3D printing. rsc.org These systems can be activated by light sources ranging from 365 nm to 520 nm. rsc.org The development of polymeric iodonium salts is also being explored to reduce migration and enhance safety in 3D printed materials. researchgate.net The ability to create detailed patterns and three-dimensional objects highlights the potential of these photoinitiators in advanced manufacturing. rsc.org

Strategies for Performance Enhancement in Applications:

Optimization of Photoinitiator Content in Formulations

The concentration of Iodonium, bis(4-dodecylphenyl)- in a photopolymerizable formulation is a critical parameter that must be optimized to achieve desired curing characteristics and final material properties. The ideal concentration depends on the specific application, the resin system, the presence of pigments or fillers, and the UV light source.

Research and technical data provide guidance on effective concentration ranges. For many UV-curable formulations, a concentration between 0.5% and 5.0% by weight is recommended. arkema.com More specific ranges have been identified for certain applications. For instance, in UV-curable epoxysilicone compositions, an effective amount is between 0.1% and 2.0% by weight, with a preferred range of 0.25% to 1.0%. epo.org For broad-spectrum mercury lamp applications, a range of 1-3% is suggested. hampfordresearch.com

The concentration directly impacts the kinetics of the photoreaction. instras.com In systems that also include co-initiators or sensitizers, the ratio between the iodonium salt and these components must be carefully adjusted. For example, when used with LED light sources, an equal amount of a sensitizer like thioxanthone is often used to improve surface cure. hampfordresearch.com Similarly, in radical-induced cationic frontal polymerization (RICFP), defining the proper ratio of the photoinitiator to the radical initiator is essential for creating a self-sustaining polymerization front. unica.it

Table 1: Recommended Concentration Ranges for Iodonium, bis(4-dodecylphenyl)- Photoinitiator

Table of Compounds Mentioned

Integration with Sensitizers for Enhanced Spectral Response and Depth Hardening

The utility of bis(4-dodecylphenyl)iodonium salts in photopolymerizable systems is significantly broadened through the use of sensitizers. On its own, the bis(4-dodecylphenyl)iodonium cation exhibits a primary absorption maximum in the deep UV region, specifically around 230 nm arkema.com. This characteristic limits its direct photoactivation to sources emitting at shorter wavelengths. To overcome this limitation and enable the use of more common and safer light sources such as UV-A and LED lamps, which operate at longer wavelengths (e.g., 365 nm and 385 nm), the integration of a sensitizer is crucial arkema.comsinocurechem.com.

A sensitizer is a chromophore that absorbs light at wavelengths where the photoinitiator is not efficiently activated. Upon excitation, the sensitizer transfers energy to the iodonium salt, which then decomposes to generate the initiating species for polymerization. This process, known as photosensitization, effectively extends the spectral sensitivity of the system into the near-UV and visible light regions.

Research and industrial applications have identified several classes of compounds that are effective sensitizers for bis(4-dodecylphenyl)iodonium salts. Thioxanthone derivatives, such as 2-isopropylthioxanthone (B132848) (ITX), and anthracenes, like 9,10-diethoxyanthracene (B1583715) (DEA), are commonly recommended hampfordresearch.com. The selection of an appropriate sensitizer allows for the tailoring of the photopolymerizable formulation to specific light sources, which is particularly advantageous for LED curing applications arkema.comhampfordresearch.com.

The addition of a sensitizer not only broadens the spectral response but also significantly improves the curing characteristics of the material, especially in challenging applications. Key benefits include:

Improved Surface Cure: The combination of bis(4-dodecylphenyl)iodonium salts with suitable sensitizers can facilitate a more efficient cure at the surface of the material, which is often subject to oxygen inhibition in free-radical polymerization arkema.comhampfordresearch.com.

The following table summarizes the role of sensitizers when integrated with bis(4-dodecylphenyl)iodonium photoinitiators:

| Feature | Without Sensitizer | With Sensitizer (e.g., ITX, DEA) |

| Effective Wavelengths | Deep UV (~230 nm) arkema.com | Near UV / LED region (e.g., 365 nm, 385 nm) sinocurechem.com |

| Light Source Compatibility | Limited (e.g., short-arc mercury lamps) | Broad (e.g., broad spectra mercury lamps, LEDs) hampfordresearch.com |

| Depth of Cure | Limited, especially in pigmented systems | Significantly enhanced arkema.com |

| Surface Cure | May be less efficient | Improved efficiency arkema.comhampfordresearch.com |

| Application Scope | Clear, thin coatings | Pigmented systems, composites, thick sections arkema.com |

Influence of Counterion Choice on Polymerization Characteristics

The choice of the counterion influences several key aspects of the polymerization:

Initiation Efficiency: The strength of the generated protic acid is a direct function of the counterion's stability and low nucleophilicity. A less nucleophilic anion results in a stronger acid, which is more effective at initiating the polymerization of monomers like epoxides and vinyl ethers.

Termination Rate: The nucleophilicity of the counterion also affects the rate of termination. Highly nucleophilic anions can react with the propagating cationic chain ends, leading to premature termination and resulting in lower conversion and shorter polymer chains. Therefore, anions with very low nucleophilicity are preferred to ensure efficient and complete polymerization.

The most predominantly used and commercially available form of bis(4-dodecylphenyl)iodonium features the hexafluoroantimonate (SbF₆⁻) counterion sinocurechem.comhampfordresearch.com. The hexafluoroantimonate anion is exceptionally stable and possesses extremely low nucleophilicity. This results in the formation of hexafluoroantimonic acid (HSbF₆), one of the strongest known superacids, upon interaction with a proton source. This high acid strength leads to very fast and efficient polymerization of a wide range of cationically curable monomers hampfordresearch.com.

While other counterions like hexafluorophosphate (PF₆⁻) and tetrafluoroborate (B81430) (BF₄⁻) are used with other types of iodonium salts, the hexafluoroantimonate variant of bis(4-dodecylphenyl)iodonium is often favored for high-performance applications due to the superior reactivity it imparts.

The following table outlines the characteristics of common counterions used in cationic polymerization:

| Counterion | Formula | Corresponding Acid | Relative Acid Strength | Relative Nucleophilicity | Typical Performance |

| Hexafluoroantimonate | SbF₆⁻ | HSbF₆ | Very High | Very Low | Very high cure speed and efficiency; the standard for high-reactivity systems hampfordresearch.com. |

| Hexafluorophosphate | PF₆⁻ | HPF₆ | High | Low | Good reactivity, widely used, though generally considered slightly less reactive than SbF₆⁻. |

| Tetrafluoroborate | BF₄⁻ | HBF₄ | Moderate | Moderate | Lower reactivity compared to SbF₆⁻ and PF₆⁻; may lead to slower cure and lower conversion. |

For bis(4-dodecylphenyl)iodonium, the hexafluoroantimonate counterion is the most frequently cited in technical literature, underscoring its effectiveness and importance in achieving desirable polymerization characteristics such as high cure speed and thorough hardening sinocurechem.comhampfordresearch.com.

Theoretical and Computational Chemistry Studies of Bis 4 Dodecylphenyl Iodonium Systems

Quantum Chemical Calculations for Reaction Pathways and Electronic Structure

Mechanistic studies on diaryliodonium salts have revealed several competing reaction pathways, including ligand coupling, aryne formation, and even single electron transfer (SET) processes, depending on the reaction conditions and the nature of the nucleophile. nih.govresearchgate.net DFT calculations have been successfully employed to map out the energy profiles of these pathways, helping to predict the most favorable routes. For instance, in O-arylations of alcohols, DFT calculations have shown that 4-coordinated transition states are generally favored over 3-coordinated ones for the ligand coupling step. nih.gov Furthermore, these calculations can rationalize the chemoselectivity observed in reactions with unsymmetrical diaryliodonium salts, where electronic effects often dictate which aryl group is preferentially transferred. diva-portal.org

The electronic structure of diaryliodonium salts is key to their reactivity. The central iodine atom is hypervalent, participating in a three-center-four-electron (3c-4e) bond with the two aryl carbons. diva-portal.org This bond is highly polarized, rendering the ipso-carbons of the aryl rings electrophilic and susceptible to nucleophilic attack. DFT calculations can provide detailed information about the charge distribution, molecular orbitals (such as the HOMO and LUMO), and bond dissociation energies (BDEs), which are all critical parameters for understanding and predicting reactivity.

Table 1: Calculated Bond Dissociation Energies (BDEs) for C-I Bonds in Model Diaryliodonium Salts

| Diaryliodonium Salt Derivative | Cleavage Pathway | Calculated BDE (kcal/mol) | Reference |

| Naphthalimide-Ph-I+-Ph | Cleavage A (Naphthalimide-Ph-I) | 57.4 | nih.gov |

| Naphthalimide-Ph-I+-Ph | Cleavage B (Ph-I) | 49.7 | nih.gov |

| Diphenyliodonium (B167342) | Ph-I Bond Homolysis | Not specified | nih.gov |

This table presents representative calculated Bond Dissociation Energies for different C-I bond cleavages in a model diaryliodonium salt, illustrating how computational chemistry can predict the most likely fragmentation pathways.

Computational Modeling of Photoinduced Electron Transfer Processes

Bis(4-dodecylphenyl)iodonium salts are often employed as photoinitiators, where their primary function is initiated by the absorption of light, either directly or through sensitization. Computational modeling is a vital tool for understanding the photoinduced electron transfer (PET) processes that are central to their initiating activity.

Upon photoexcitation, a sensitizer (B1316253) molecule can transfer an electron to the diaryliodonium salt, leading to its decomposition and the generation of reactive species. The feasibility of this PET process is governed by the free energy change (ΔG), which can be estimated using the Rehm-Weller equation. youtube.com This equation incorporates the oxidation potential of the electron donor (sensitizer), the reduction potential of the electron acceptor (iodonium salt), and the excited-state energy of the sensitizer. youtube.com Computational methods can be used to calculate these redox potentials and excited-state energies, thereby predicting the efficiency of the PET process for a given sensitizer-initiator pair.

For bis(4-dodecylphenyl)iodonium, the electron-donating dodecyl groups would be expected to slightly decrease the reduction potential compared to unsubstituted diphenyliodonium salts, potentially influencing the choice of an appropriate sensitizer.

Direct photolysis of diaryliodonium salts also leads to the formation of initiating species. Computational studies can model the excited states of the iodonium (B1229267) salt and predict the pathways for its decay, which can include both heterolytic and homolytic cleavage of the C-I bonds. nih.gov These calculations can reveal the nature of the initially formed radicals and cations, which subsequently initiate polymerization.

Simulations of Molecular Interactions within Polymer Matrices

The performance of bis(4-dodecylphenyl)iodonium as a photoinitiator is not only dependent on its intrinsic chemical properties but also on its behavior within the polymerizing medium. Molecular dynamics (MD) simulations are a powerful computational technique for studying the interactions and dynamics of molecules in complex environments like polymer matrices.

The long dodecyl chains of bis(4-dodecylphenyl)iodonium are expected to significantly influence its interaction with the polymer matrix. These nonpolar aliphatic chains could enhance its compatibility with nonpolar polymers, leading to a more homogeneous distribution and potentially higher initiation efficiency. Conversely, in a more polar matrix, the dodecyl chains might lead to aggregation or phase separation, which could negatively impact performance. MD simulations could provide valuable insights into these nanoscale phenomena.

Furthermore, MD simulations can be used to study the dynamics of the polymer chains themselves and how they are affected by the presence of the initiator and the ongoing polymerization process. This can help in understanding the evolution of the material's properties during curing.

Theoretical Insights into Initiator Efficiency and Reactivity

As discussed, quantum chemical calculations can predict the electronic absorption spectra of the iodonium salt, helping to match the initiator with the emission spectrum of the light source. nih.gov The calculations of BDEs can indicate the ease of C-I bond cleavage upon excitation, which is a critical step in the generation of initiating radicals. nih.gov A lower BDE for the desired cleavage pathway would generally correlate with a higher quantum yield of photodecomposition.

The reactivity of the generated aryl and aryliodanyl radicals towards monomer units can also be assessed computationally. By calculating the reaction barriers for the addition of these radicals to the monomer double bonds, one can estimate the rate of initiation. The electronic properties of the aryl group play a significant role here. The electron-donating nature of the para-dodecyl substituent in bis(4-dodecylphenyl)iodonium would influence the reactivity of the generated 4-dodecylphenyl radical.

Future Research Directions and Emerging Trends

Development of Novel Sensitizer (B1316253) Systems for Long-Wavelength Activation

The inherent absorption of diaryliodonium salts, including bis(4-dodecylphenyl)iodonium, is typically confined to the short-wavelength UV region (below 300 nm), which can limit their application. google.com A significant area of research is therefore dedicated to developing novel sensitizer systems that can extend the activation range to longer, more benign, and deeper-penetrating wavelengths, such as near-UV and visible light. This is particularly crucial for applications like curing pigmented coatings or for use with safer, low-energy light sources like light-emitting diodes (LEDs). bosch.com

The primary mechanism for long-wavelength activation is a photoredox reaction. A sensitizer molecule absorbs light at a longer wavelength and then transfers energy to the iodonium (B1229267) salt, which then decomposes to generate the initiating species for polymerization. Thioxanthone derivatives, such as 2,4-diethyl-thioxanthen-9-one (DETX) and isopropylthioxanthone (B1242530) (ITX), are a well-established class of sensitizers for diaryliodonium salts. bosch.com Research has demonstrated their effectiveness in initiating cationic polymerization of epoxy monomers and free-radical polymerization of acrylates under visible light LEDs (e.g., 405 nm and 420 nm).

More recent research focuses on developing new sensitizer molecules with even better absorption characteristics in the visible and near-infrared (NIR) regions. This includes compounds with extended π-conjugation and electron-rich moieties. Examples of such novel sensitizer systems being explored for use with diaryliodonium salts are detailed in the table below. The goal is to create highly efficient photoinitiating systems that can be activated by low-energy light, opening up new possibilities for curing thicker materials and for applications in fields like dentistry and 3D printing where deep and uniform curing is essential.

| Sensitizer Class | Example Compounds | Target Wavelengths | Relevant Findings |

| Thioxanthones | Isopropylthioxanthone (ITX), 2,4-Diethylthioxanthone (DETX) | Near-UV, Visible (e.g., 385, 405, 420 nm) | Effective for cationic and free-radical polymerization; improves depth of cure. bosch.com |

| Benzotriazoles | 2-benzyl-4,7-di(thiophen-2-yl)-2H-benzo[d] google.combosch.comtriazole (BBTS) | Long-wavelength UV, Visible | Enables polymerization of epoxides and vinyl ethers under long-wavelength light. |

| Cyanine Dyes | Polymethine derivatives | Near-Infrared (NIR) (e.g., 790 nm) | Allows for photopolymerization in the NIR region, suitable for curing thick composites. |

| Thioxanthone-Siloxanes | Thioxanthone-functionalized siloxanes | Visible (e.g., 385, 405, 455 nm) | Creates a photosensitizer that can be incorporated into a siloxane network, reducing migration. |

Integration into Advanced Manufacturing and Digital Fabrication Processes

A significant emerging trend is the integration of photoinitiators like iodonium, bis(4-dodecylphenyl)- into advanced manufacturing and digital fabrication processes, most notably in additive manufacturing, or 3D printing. These technologies rely on the precise, layer-by-layer curing of liquid resins to build up three-dimensional objects. Cationic photopolymerization, initiated by diaryliodonium salts, offers distinct advantages in this context, such as low shrinkage and good adhesion, which are critical for producing accurate and mechanically robust parts.

Specifically, bis(4-dodecylphenyl)iodonium hexafluoroantimonate and its hexafluorophosphate (B91526) counterpart are identified as potential cationic photoinitiators in patent literature for liquid resin compositions designed for LED-based additive fabrication techniques. These processes include stereolithography (SLA) and digital light processing (DLP), where a UV or visible light source selectively cures the resin. The excellent solubility of bis(4-dodecylphenyl)iodonium in various monomer formulations and its reactivity make it a suitable candidate for these applications.

The use of such photoinitiators is a key enabler for the formulation of "hybrid" resins that contain both cationically and free-radically polymerizable components. This allows for the creation of materials with a tailored balance of properties, such as flexibility, toughness, and chemical resistance. The ongoing development of these resin systems is crucial for expanding the range of materials available for 3D printing, moving beyond simple prototyping to the fabrication of functional end-use parts in industries like aerospace, automotive, and medical devices.

Exploration of Novel Applications in Specialized Material Science and Engineering

Beyond established uses in coatings and printing, future research is set to explore the application of iodonium, bis(4-dodecylphenyl)- and related diaryliodonium salts in more specialized areas of material science and engineering. The ability to initiate cationic polymerization on demand with high spatial and temporal control makes these compounds attractive for creating highly specialized materials.

One promising area is in the fabrication of biocompatible and biodegradable polymers for biomedical applications. For example, photoinitiators are essential for the 3D bioprinting of hydrogel scaffolds for tissue engineering. These scaffolds can be made from materials like collagen methacrylate, which can be cross-linked using photopolymerization to create structures that support cell growth. google.com The use of long-wavelength light, enabled by sensitizer systems, is particularly important in this field to minimize any potential damage to biological cells.

Another potential application is in the manufacturing of microfluidic devices. The high resolution achievable with photolithographic processes that use photoinitiators allows for the creation of intricate channel networks and features on a micro-scale. Cationic polymerization offers advantages here due to its "dark cure" phenomenon, where polymerization can continue even after the light source is removed, ensuring complete conversion within the micro-channels.

Furthermore, the role of diaryliodonium salts as versatile arylating agents in chemical synthesis opens up possibilities for their use in creating novel functional polymers and composites. By incorporating specific functionalities into the aryl groups of the iodonium salt, these can be transferred to a polymer backbone, creating materials with tailored electronic, optical, or thermal properties for advanced applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.